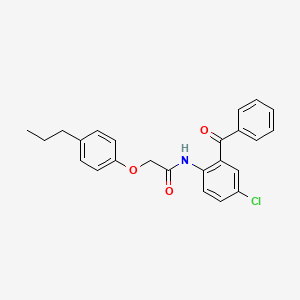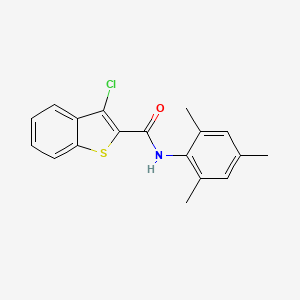![molecular formula C20H11ClN2O4S2 B11700321 (5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11700321.png)
(5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮是一种复杂的化合物,属于噻唑烷酮家族。该化合物以其独特的结构为特征,包括一个氯苯基基团、一个硝基苯基基团和一个呋喃环。
准备方法
合成路线和反应条件
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮的合成通常涉及多步有机反应。一种常见的合成路线包括在碱性条件下,将3-氯苯甲醛与4-硝基呋喃-2-甲醛缩合,然后在酸性条件下与硫脲环化。反应条件通常需要控制温度和特定的溶剂,以确保高产率和纯度。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。该工艺针对效率、成本效益和安全性进行了优化。先进的技术,如连续流反应器和自动化合成,可用于提高生产率并保持一致的质量。
化学反应分析
反应类型
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如过氧化氢或高锰酸钾)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 氯苯基基团可以与亲核试剂(如胺或硫醇)发生亲核取代反应。
常用试剂和条件
氧化: 酸性介质中的过氧化氢。
还原: 甲醇中的硼氢化钠。
取代: 三乙胺等碱存在下的胺。
主要产物
氧化: 形成亚砜或砜。
还原: 形成具有还原官能团的噻唑烷酮。
取代: 形成具有各种官能团的取代噻唑烷酮。
科学研究应用
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮在科学研究中具有多种用途:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为抗菌剂和抗真菌剂的潜力。
医药: 探索其潜在的抗炎和抗癌特性。
工业: 用于开发具有特定性质的新材料。
作用机理
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮的作用机理涉及其与特定分子靶标的相互作用。该化合物可能抑制某些酶或受体,从而导致其生物学效应。例如,它可能与微生物酶结合,破坏其功能并导致抗菌活性。确切的分子途径和靶标是正在进行的研究课题。
作用机制
The mechanism of action of (5E)-3-(3-Chlorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular pathways and targets are subjects of ongoing research.
相似化合物的比较
类似化合物
- 3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代-1,3-噻唑烷-4-酮
- 3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-氧代-1,3-噻唑烷-4-酮
独特性
(5E)-3-(3-氯苯基)-5-{[5-(4-硝基苯基)呋喃-2-基]亚甲基}-2-硫代亚甲基-1,3-噻唑烷-4-酮由于其官能团的特定组合而具有独特性,赋予其独特的化学和生物学性质。
属性
分子式 |
C20H11ClN2O4S2 |
|---|---|
分子量 |
442.9 g/mol |
IUPAC 名称 |
(5E)-3-(3-chlorophenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H11ClN2O4S2/c21-13-2-1-3-15(10-13)22-19(24)18(29-20(22)28)11-16-8-9-17(27-16)12-4-6-14(7-5-12)23(25)26/h1-11H/b18-11+ |
InChI 键 |
DOSWACVZXQHJTJ-WOJGMQOQSA-N |
手性 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=S |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B11700243.png)
![N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11700249.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B11700254.png)

![(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11700262.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11700266.png)
![Ethyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B11700279.png)
![4-[(2,4-Dichloro-phenyl)-hydrazono]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B11700287.png)

![2-methyl-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B11700293.png)
![2-Oxo-2-phenylethyl 4-[(2,6-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B11700297.png)


![N'-[(E)-pyridin-3-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11700304.png)
